molecular formula C10H10O2S B2632917 (4-Methoxy-1-benzothiophen-7-yl)methanol CAS No. 2138076-13-6

(4-Methoxy-1-benzothiophen-7-yl)methanol

Cat. No. B2632917
CAS RN: 2138076-13-6
M. Wt: 194.25
InChI Key: SNUUCNXJDWSMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methoxy-1-benzothiophen-7-yl)methanol” is a chemical compound with the CAS Number: 2138076-13-6 . It has a molecular weight of 194.25 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is (4-methoxybenzo[b]thiophen-7-yl)methanol . The InChI code for this compound is 1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3 .


Physical And Chemical Properties Analysis

The compound “(4-Methoxy-1-benzothiophen-7-yl)methanol” is a powder that is stored at room temperature .

Scientific Research Applications

1. Chemosensor for Silver Ion

(Tharmaraj, Devi, & Pitchumani, 2012) found that a compound similar to (4-Methoxy-1-benzothiophen-7-yl)methanol was highly selective as a chemosensor for Ag(+) ion in a methanol-water mixture, distinguishing it from other metal ions.

2. Electro-Organic Synthesis

In the field of electrochemistry, (Nematollahi & Golabi, 1996) discussed the electrochemical oxidation of catechol and its derivatives in methanol, leading to the synthesis of specific benzoquinones.

3. Antimicrobial Activity and Molecular Modeling

A study by (Mandala et al., 2013) synthesized and tested novel compounds, including a derivative of (4-Methoxy-1-benzothiophen-7-yl)methanol, for their antimicrobial properties, demonstrating significant activity.

4. Photo-reorganization in Chemical Synthesis

(Dalal et al., 2017) explored the photo-reorganization of related compounds in methanol, leading to the formation of pentacyclic compounds, highlighting a method for synthesizing benzothiophene fused xanthenone derivatives.

5. Reactivity in Organic Synthesis

The reactivity of related compounds, particularly in methanol, was studied by (Nunno & Florio, 1977). They observed specific reactions contributing to the synthesis of benzothiadiazole derivatives.

6. Surface Site Probing via Methanol Adsorption

(Wu et al., 2012) used methanol to probe surface sites of ceria nanocrystals, which indirectly relates to the chemical behavior of methanol and its derivatives in surface chemistry.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(4-methoxy-1-benzothiophen-7-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2S/c1-12-9-3-2-7(6-11)10-8(9)4-5-13-10/h2-5,11H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUUCNXJDWSMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CSC2=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-1-benzothiophen-7-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.